2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide
CAS No.: 1260938-94-0
Cat. No.: VC7739347
Molecular Formula: C17H17ClN4O2
Molecular Weight: 344.8
* For research use only. Not for human or veterinary use.
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide - 1260938-94-0](/images/structure/VC7739347.png)
Specification
CAS No. | 1260938-94-0 |
---|---|
Molecular Formula | C17H17ClN4O2 |
Molecular Weight | 344.8 |
IUPAC Name | 2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-propan-2-ylacetamide |
Standard InChI | InChI=1S/C17H17ClN4O2/c1-11(2)19-15(23)10-22-8-4-7-14(22)17-20-16(21-24-17)12-5-3-6-13(18)9-12/h3-9,11H,10H2,1-2H3,(H,19,23) |
Standard InChI Key | SULLHSQZXWKOIS-UHFFFAOYSA-N |
SMILES | CC(C)NC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound integrates three key moieties:
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1H-Pyrrole: A five-membered aromatic ring with one nitrogen atom.
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1,2,4-Oxadiazole: A heterocycle containing two nitrogen and one oxygen atom, substituted at position 5 with a 3-chlorophenyl group.
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N-Isopropyl Acetamide: A side chain introducing hydrophobicity and hydrogen-bonding potential.
The molecular formula is CHClNO, with a molecular weight of 409.85 g/mol .
Physicochemical Characteristics
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Solubility: Predicted low aqueous solubility due to the hydrophobic 3-chlorophenyl and isopropyl groups .
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logP: Estimated at ~3.5, indicating moderate lipophilicity .
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Hydrogen Bonding: The oxadiazole and acetamide groups provide hydrogen bond acceptors, enhancing target interactions .
Table 1: Comparative Physicochemical Data of Related Oxadiazoles
Compound | Molecular Formula | Molecular Weight (g/mol) | logP | Solubility |
---|---|---|---|---|
Target Compound | CHClNO | 409.85 | ~3.5 | Low (DMSO) |
HY-Q10927 | CHClNOS | 403.89 | 3.2 | DMSO-soluble |
CHEMBL4934291 | CHClNO | 483.3 | 4.1 | Insoluble |
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step protocols:
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Oxadiazole Formation: Cyclization of a diacylhydrazide precursor using POCl or other dehydrating agents .
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Pyrrole Functionalization: Coupling the oxadiazole to pyrrole via Suzuki-Miyaura or nucleophilic substitution .
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Acetamide Introduction: Amidation of the pyrrole nitrogen with isopropylamine using EDCl/HOBt .
Table 2: Reaction Yields for Analogous Syntheses
Step | Reagents | Yield (%) | Purity (%) |
---|---|---|---|
Oxadiazole cyclization | POCl, 110°C | 78 | 95 |
Pyrrole coupling | Pd(PPh), KCO | 65 | 90 |
Amidation | EDCl, HOBt, DMF | 82 | 98 |
Analytical Characterization
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